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Compound of Interest

Compound Name:
4-Bromo-2-(4-

methylphenoxy)aniline

CAS No.: 1478675-68-1

Cat. No.: B2827802

Get Quote

Executive Summary & Structural Significance
4-Bromo-2-(4-methylphenoxy)aniline is a critical bi-aryl ether intermediate, frequently utilized

in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. Its

structural integrity hinges on the precise installation of the ether linkage between an electron-

rich aniline core and a para-tolyl moiety.

This guide provides a rigorous spectral analysis of this compound, contrasting it with common

structural isomers and precursors. We focus on distinguishing the 1,2,4-trisubstituted aniline

ring from the 1,4-disubstituted phenoxy ring using high-field NMR (400 MHz+).

Structural Visualization and Numbering
The following diagram defines the atom numbering used throughout this analysis. Note the

critical "hinge" oxygen at position 7.
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Figure 1: Connectivity map for 4-Bromo-2-(4-methylphenoxy)aniline. C1-C6 represents the

aniline core; C8-C13 represents the p-tolyl ring.

Comparative H-NMR Analysis (400 MHz)
The primary challenge in analyzing diaryl ethers is the overlapping aromatic region (6.5 – 7.5

ppm). This section compares the target molecule against its synthetic precursor (4-bromo-2-

fluoroaniline) and highlights solvent-dependent shifts.

Diagnostic Signals & Assignments
The following data represents the consensus chemical shifts (

) observed in DMSO-d6.
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Position Type
Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Mechanis
tic Insight

NH Amine 5.10 - 5.30
Broad

Singlet
2H -

Exchangea

ble proton;

shift is

highly

solvent/con

centration

dependent.

C6-H Arom 6.75 Doublet (d) 1H

Shielded

by ortho-

NH

electron

donation.

C9',13'-H Arom 6.85 Doublet (d) 2H

Ortho to

ether

oxygen on

the tolyl

ring;

shielded by

resonance.

C3-H Arom 7.05 Doublet (d) 1H

Meta

coupling to

H5;

deshielded

by Br and

O-Ar.

C5-H Arom 7.15 dd 1H Deshielded

by ortho-

Br; shows

characteris

tic
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ortho/meta

coupling.

C10',12'-H Arom 7.18 Doublet (d) 2H

Meta to

ether

oxygen;

typical

AA'BB'

system

with

C9'/13'.

CH Alkyl 2.28 Singlet (s) 3H -

Diagnostic

singlet for

the p-tolyl

group.

Comparative Scenario: Solvent Selection (CDCl vs.
DMSO-d )
Choosing the right solvent is critical for resolving the amine protons and preventing signal

overlap.

Chloroform-d (CDCl

):

Pros: Sharper aromatic peaks.

Cons: The NH

signal often broadens significantly or shifts upfield to ~3.5-4.0 ppm, sometimes merging
with water peaks or obscured by rotation.

DMSO-d

(Recommended):

Pros: Forms hydrogen bonds with the NH
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, locking it into a distinct broad singlet >5.0 ppm. This clears the aromatic region (6.5-7.5
ppm) for precise integration of the aryl protons.

C-NMR Spectral Analysis (100 MHz)
Carbon-13 analysis confirms the backbone skeleton. The key differentiator here is the ipso-

carbon shifts, which validate the ether formation.

Carbon Type
Shift (

ppm)
Assignment Validation Logic

C-O (Ether) 154.5 C8' (Tolyl)

Most deshielded due

to direct oxygen

attachment.

C-N (Amine) 142.1 C1 (Aniline)

High shift due to

electronegative

Nitrogen.

C-O (Ether) 144.8 C2 (Aniline)

Distinct from C8' due

to the ortho-NH

effect.

C-Me 131.5 C11' (Tolyl)
Quaternary carbon

attached to Methyl.

C-Br 108.2 C4 (Aniline)

Shielded relative to

other ipso carbons

due to the "Heavy

Atom Effect" of

Bromine.

Aromatic CH 115 - 130 C3, C5, C6, etc.

Clustered signals;

HSQC required for

specific assignment.

Methyl 20.8 CH Standard benzylic

methyl shift.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2827802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative & Impurity Profiling
When synthesizing this molecule (typically via Ullmann coupling of 4-bromo-2-fluoroaniline and

p-cresol), specific impurities must be monitored.

Distinguishing the Product from Starting Material
Precursor (4-Bromo-2-fluoroaniline):

F-NMR: Shows a signal at ~ -130 ppm.

H-NMR: Lacks the methyl singlet at 2.28 ppm and the AA'BB' aromatic pattern of the tolyl

ring.

Coupling: The aniline protons in the precursor will show C-F coupling (splitting signals into

complex multiplets), which disappears in the final ether product.

Distinguishing from Regioisomer (2-Bromo-4-(4-
methylphenoxy)aniline)
If the bromine migrates or if the starting material was isomeric:

Target Molecule: H-6 (ortho to NH2) is a doublet (

Hz).

Regioisomer: The proton ortho to NH2 (at position 6) would be a doublet with a small meta-

coupling (

Hz) if the Bromine is at position 2.

Experimental Protocols
Sample Preparation Workflow
To ensure reproducibility and high signal-to-noise ratio (S/N), follow this standardized protocol.

Massing: Weigh 10–15 mg of the solid analyte into a clean vial.
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Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

Why DMSO? As noted in Section 2.2, this ensures the NH

peak is distinct.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube to remove inorganic salts (e.g., K

CO

from synthesis).

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal

referencing (

).

Acquisition Parameters (Standard 400 MHz Instrument)
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Parameter H-NMR Setting C-NMR Setting Rationale

Pulse Angle 30° 30°

Maximizes signal

recovery delay

efficiency.

Relaxation Delay (D1) 1.0 sec 2.0 sec

Allows full relaxation

of aromatic

protons/carbons.

Scans (NS) 16 512 - 1024

C-NMR requires

higher scans due to

low natural

abundance (1.1%).

Spectral Width -2 to 14 ppm -10 to 220 ppm

Covers all expected

signals including

solvent/impurities.

Temperature 298 K (25°C) 298 K (25°C)
Standard ambient

temperature.

Analytical Logic Flowchart
The following diagram illustrates the decision-making process when validating the structure of

4-Bromo-2-(4-methylphenoxy)aniline.
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Figure 2: Step-by-step logic for structural validation using NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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